molecular formula C10H15BrN2OS B14911521 2-(((4-Bromothiophen-2-yl)methyl)amino)-N-propylacetamide

2-(((4-Bromothiophen-2-yl)methyl)amino)-N-propylacetamide

Cat. No.: B14911521
M. Wt: 291.21 g/mol
InChI Key: HCXQDHVBOOVXQZ-UHFFFAOYSA-N
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Description

2-(((4-Bromothiophen-2-yl)methyl)amino)-N-propylacetamide is an organic compound that features a bromothiophene moiety linked to an amino group and a propylacetamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((4-Bromothiophen-2-yl)methyl)amino)-N-propylacetamide typically involves the following steps:

    Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to yield 4-bromothiophene.

    Formation of Amino Intermediate: The 4-bromothiophene is then reacted with an appropriate amine, such as methylamine, under controlled conditions to form the intermediate 4-bromothiophen-2-ylmethylamine.

    Acylation: The intermediate is then acylated with propylacetyl chloride in the presence of a base like triethylamine to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(((4-Bromothiophen-2-yl)methyl)amino)-N-propylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom in the thiophene ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted thiophene derivatives.

Scientific Research Applications

2-(((4-Bromothiophen-2-yl)methyl)amino)-N-propylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(((4-Bromothiophen-2-yl)methyl)amino)-N-propylacetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in microbial growth or cancer cell proliferation.

    Pathways Involved: It may inhibit key pathways such as DNA synthesis or protein synthesis in target cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-(((4-Bromophenyl)methyl)amino)-N-propylacetamide
  • 2-(((4-Chlorothiophen-2-yl)methyl)amino)-N-propylacetamide

Uniqueness

2-(((4-Bromothiophen-2-yl)methyl)amino)-N-propylacetamide is unique due to the presence of the bromothiophene moiety, which imparts distinct electronic and steric properties that can influence its reactivity and biological activity.

Properties

Molecular Formula

C10H15BrN2OS

Molecular Weight

291.21 g/mol

IUPAC Name

2-[(4-bromothiophen-2-yl)methylamino]-N-propylacetamide

InChI

InChI=1S/C10H15BrN2OS/c1-2-3-13-10(14)6-12-5-9-4-8(11)7-15-9/h4,7,12H,2-3,5-6H2,1H3,(H,13,14)

InChI Key

HCXQDHVBOOVXQZ-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)CNCC1=CC(=CS1)Br

Origin of Product

United States

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